![molecular formula C15H13ClO B14605273 1-Chloro-4-[(3-phenylprop-2-en-1-yl)oxy]benzene CAS No. 58102-72-0](/img/structure/B14605273.png)
1-Chloro-4-[(3-phenylprop-2-en-1-yl)oxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-[(3-phenylprop-2-en-1-yl)oxy]benzene is an organic compound that belongs to the class of aromatic ethers It features a benzene ring substituted with a chlorine atom and an allyl phenyl ether group
Méthodes De Préparation
The synthesis of 1-Chloro-4-[(3-phenylprop-2-en-1-yl)oxy]benzene typically involves the reaction of 1-chloro-4-hydroxybenzene with 3-phenylprop-2-en-1-ol under suitable conditions. The reaction is usually catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 1-chloro-4-hydroxybenzene is replaced by the allyl phenyl ether group.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
1-Chloro-4-[(3-phenylprop-2-en-1-yl)oxy]benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This reaction is facilitated by the electron-withdrawing nature of the chlorine atom, making the benzene ring more susceptible to nucleophilic attack.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield benzoquinone derivatives, while reduction with lithium aluminum hydride may produce the corresponding alcohol.
Applications De Recherche Scientifique
1-Chloro-4-[(3-phenylprop-2-en-1-yl)oxy]benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the manufacture of specialty chemicals, including dyes, fragrances, and polymers.
Mécanisme D'action
The mechanism by which 1-Chloro-4-[(3-phenylprop-2-en-1-yl)oxy]benzene exerts its effects depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to various biochemical responses. The molecular pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or induction of oxidative stress.
Comparaison Avec Des Composés Similaires
1-Chloro-4-[(3-phenylprop-2-en-1-yl)oxy]benzene can be compared with other similar compounds, such as:
1-Chloro-4-[(3,3,3-trifluoroprop-1-en-2-yl)oxy]benzene: This compound features a trifluoromethyl group instead of a phenyl group, which can significantly alter its chemical and physical properties.
1-Chloro-4-[(3-chloroprop-2-en-1-yl)oxy]benzene:
1-Chloro-4-[(3-methylprop-2-en-1-yl)oxy]benzene: The methyl group substitution can influence the compound’s steric and electronic properties.
Propriétés
Numéro CAS |
58102-72-0 |
|---|---|
Formule moléculaire |
C15H13ClO |
Poids moléculaire |
244.71 g/mol |
Nom IUPAC |
1-chloro-4-(3-phenylprop-2-enoxy)benzene |
InChI |
InChI=1S/C15H13ClO/c16-14-8-10-15(11-9-14)17-12-4-7-13-5-2-1-3-6-13/h1-11H,12H2 |
Clé InChI |
JBGPHUKGYNZEIL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CCOC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


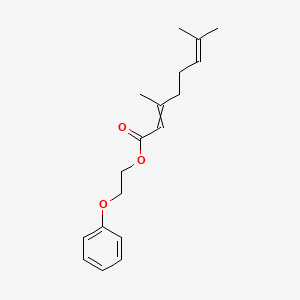


![4-Chloro-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol](/img/structure/B14605211.png)
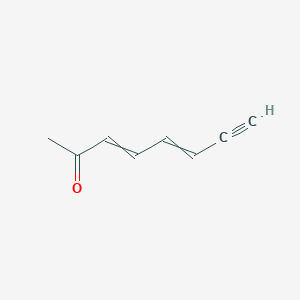
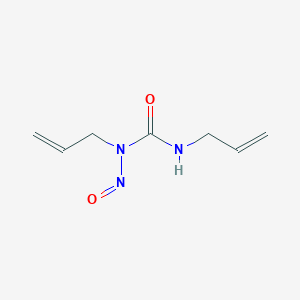
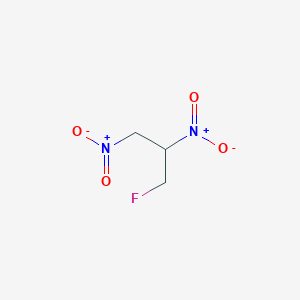
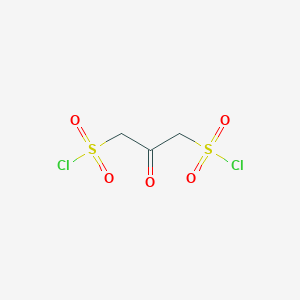


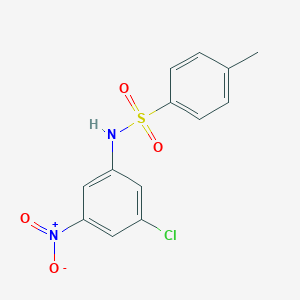
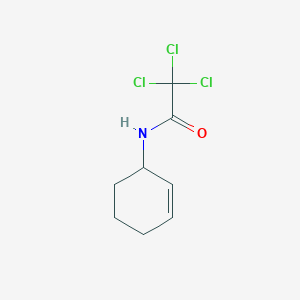
![{[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]methyl}benzene](/img/structure/B14605276.png)

